2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide is a complex organic compound that features a benzofuran moiety, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Introduction of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Coupling and Functionalization: The final step involves coupling the benzofuran moiety with the furan-thiophene derivative, followed by functionalization to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts, boronic acids, stannanes.
Major Products Formed
Oxidation Products: Hydroxylated derivatives of the benzofuran and furan rings.
Reduction Products: Reduced forms of the acetamide group.
Substitution Products: Substituted derivatives at the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study the interactions of benzofuran, furan, and thiophene derivatives with biological macromolecules. It can also serve as a lead compound for the development of new drugs .
Medicine
It can be explored for its activity against various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its structural features can impart desirable characteristics to these materials .
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide involves its interaction with specific molecular targets. The benzofuran, furan, and thiophene rings can interact with various enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound shares the benzofuran moiety but lacks the furan and thiophene rings.
2,2-dimethyl-2,3-dihydrobenzofuran: Similar to the above compound but without the hydroxyl group.
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: Another benzofuran derivative with a hydroxyl group at a different position.
Uniqueness
The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide lies in its combination of benzofuran, furan, and thiophene rings, which imparts unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C22H23NO5S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide |
InChI |
InChI=1S/C22H23NO5S/c1-22(2)11-14-5-3-6-17(21(14)28-22)27-13-20(25)23-12-15(24)18-8-9-19(29-18)16-7-4-10-26-16/h3-10,15,24H,11-13H2,1-2H3,(H,23,25) |
InChI Key |
VKRIHSWHUYYKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=C(S3)C4=CC=CO4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.